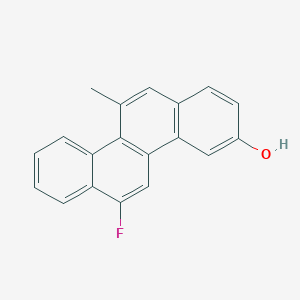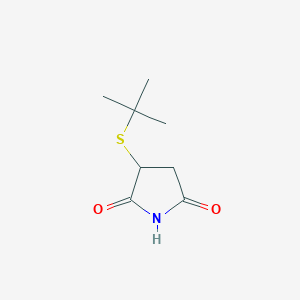
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group at the third position and two keto groups at the second and fifth positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the tert-butylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dicarboxylic acid derivative can yield the pyrrolidine-2,5-dione core, which can then be functionalized with a tert-butylsulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The tert-butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
科学研究应用
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors and can be used in the study of biological pathways.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic effects, including anticonvulsant and antimicrobial activities
作用机制
The mechanism of action of 3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to the antibacterial effects observed . The compound’s structure allows it to fit into the active site of these proteins, blocking their function and preventing bacterial growth .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,3-dione: Similar in structure but lacks the tert-butylsulfanyl group.
Pyrrolidine-2-one: Contains only one keto group and lacks the tert-butylsulfanyl group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione is unique due to the presence of both the tert-butylsulfanyl group and the two keto groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
90998-27-9 |
|---|---|
分子式 |
C8H13NO2S |
分子量 |
187.26 g/mol |
IUPAC 名称 |
3-tert-butylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)12-5-4-6(10)9-7(5)11/h5H,4H2,1-3H3,(H,9,10,11) |
InChI 键 |
JMGCCZKAYGFSBU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


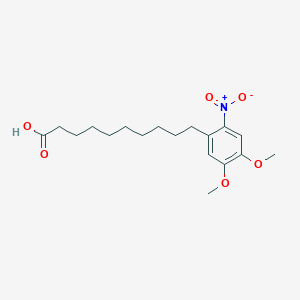

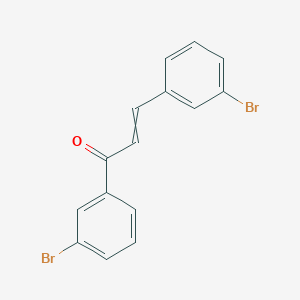
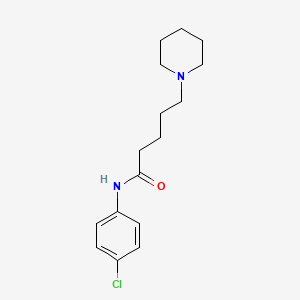
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
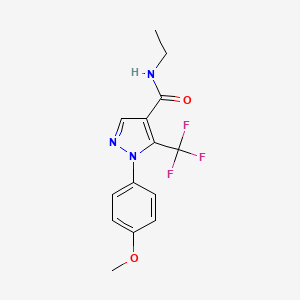
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
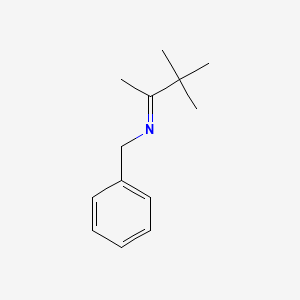
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
